L-Arginine methyl ester dihydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

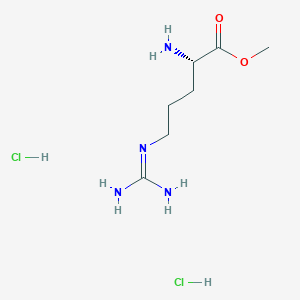

IUPAC Name |

methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYZOBNLCUAXLF-XRIGFGBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2577-94-8 (Parent) |

Source

|

| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90885343 |

Source

|

| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26340-89-6 |

Source

|

| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-argininate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-Arginine Methyl Ester Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Arginine methyl ester dihydrochloride (B599025), a versatile amino acid derivative with significant applications in biochemical research, pharmaceutical development, and sports nutrition.[1] This document details the core synthesis pathways, experimental protocols, and quantitative data to support researchers in the effective production and analysis of this compound.

Introduction

L-Arginine methyl ester dihydrochloride is the methyl ester form of the semi-essential amino acid L-arginine, presented as a dihydrochloride salt to enhance its stability and solubility. It serves as a crucial intermediate in various synthetic processes, including peptide synthesis.[2] Its biological significance is primarily linked to its role as a precursor to nitric oxide (NO), a vital signaling molecule in cardiovascular and immune functions.[1] The esterification of L-arginine to its methyl ester form can modify its biochemical properties, influencing its transport and metabolism.

Core Synthesis Pathway: Fischer-Speier Esterification

The most prevalent and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating L-Arginine with methanol (B129727) in the presence of a strong acid catalyst. The equilibrium of this reversible reaction is driven towards the product by using a large excess of methanol, which also serves as the solvent.[3][4]

Several acid catalysts can be employed for this reaction, with the most common being thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl). Both reagents react with methanol in situ to generate anhydrous HCl, which then catalyzes the esterification.[3]

Synthesis using Thionyl Chloride in Methanol

This is a widely used method for the esterification of amino acids. Thionyl chloride reacts with methanol to produce methyl sulfite (B76179) and hydrogen chloride. The in-situ generation of HCl ensures anhydrous conditions, which are favorable for the esterification reaction.[5][6]

Synthesis using Trimethylchlorosilane (TMSCl) in Methanol

The use of TMSCl in methanol offers a convenient and milder alternative for the synthesis of amino acid methyl esters.[7][8] This method is often performed at room temperature and generally provides good to excellent yields with a simple workup procedure.[7][9]

Quantitative Data

The yield and purity of this compound are dependent on the chosen synthetic method and reaction conditions. The following table summarizes typical quantitative data.

| Parameter | Thionyl Chloride Method | Trimethylchlorosilane (TMSCl) Method | Commercial Specification |

| Typical Yield | 85-95% (based on similar amino acid esterifications)[5] | 90-98% (based on a range of amino acid methyl esters)[7][10] | Not Applicable |

| Purity (HPLC) | >98% | >98.5%[10] | ≥ 99%[1] |

| Melting Point | ~190 °C (decomposition)[2][11][12] | ~190 °C (decomposition)[2][11][12] | 179 - 184 °C[1] / 192 °C |

| Optical Rotation | [α]20/D +21±1°, c = 2.5% in methanol[2][11] | [α]20/D +21±1°, c = 2.5% in methanol[2][11] | [α]D20 = 21 ± 2 º (C=1 in MeOH)[1] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Thionyl Chloride Method

This protocol is adapted from general procedures for amino acid esterification using thionyl chloride.[5][13]

Materials:

-

L-Arginine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether or tert-butyl methyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool 100 mL of anhydrous methanol to 0 °C in an ice bath.

-

Slowly add 1.2 equivalents of thionyl chloride dropwise to the cold methanol while stirring.

-

After the addition is complete, add 1 equivalent of L-Arginine to the solution.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add diethyl ether or tert-butyl methyl ether to the residue to precipitate the product.

-

Collect the solid product by filtration, wash with the ether, and dry under vacuum.

Protocol 2: Trimethylchlorosilane (TMSCl) Method

This protocol is based on the convenient, room-temperature synthesis of amino acid methyl esters using TMSCl.[7]

Materials:

-

L-Arginine

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl)

Procedure:

-

To a round-bottom flask containing 1 equivalent of L-Arginine, add 100 mL of anhydrous methanol and stir to suspend the amino acid.

-

Slowly add 2 equivalents of trimethylchlorosilane to the suspension at room temperature.

-

Stir the resulting solution at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Experimental Workflow and Analysis

The general workflow for the synthesis and purification of this compound is outlined below.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the final product should be assessed by HPLC. A typical method for analyzing arginine and related compounds can be adapted.

-

Column: A C18 or an amino column (e.g., LiChroCART 250-4, NH2 5 µm) can be used.[14]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile) is commonly employed.[14]

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) is suitable for amino acid derivatives.[14]

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. Spectral data can be compared with reference spectra available in databases.[15]

-

¹H NMR: Expect signals corresponding to the methyl ester protons, the alpha-proton, and the protons of the arginine side chain.

-

¹³C NMR: Expect signals for the carbonyl carbon of the ester, the alpha-carbon, the methyl carbon of the ester, and the carbons of the side chain.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through Fischer-Speier esterification. The choice of catalyst, either thionyl chloride or trimethylchlorosilane, allows for flexibility in reaction conditions, with the TMSCl method offering a milder and more convenient approach. By following the detailed protocols and analytical methods outlined in this guide, researchers can reliably synthesize and characterize this important amino acid derivative for a variety of applications in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L -Arginine methyl ester = 98.0 AT 26340-89-6 [sigmaaldrich.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. athabascau.ca [athabascau.ca]

- 5. ijcrr.com [ijcrr.com]

- 6. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 11. scientificlabs.com [scientificlabs.com]

- 12. scientificlabs.ie [scientificlabs.ie]

- 13. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 14. CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents [patents.google.com]

- 15. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Mechanism of Action of L-Arginine Methyl Ester Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine methyl ester dihydrochloride (B599025) is a synthetic derivative of the semi-essential amino acid L-arginine. It primarily functions as a cell-permeable prodrug, delivering L-arginine into cells where it serves as the substrate for nitric oxide synthase (NOS). The subsequent production of nitric oxide (NO) initiates a cascade of signaling events, predominantly through the NO/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune regulation. This technical guide provides a comprehensive overview of the mechanism of action of L-Arginine methyl ester dihydrochloride, detailing its biochemical conversion, the enzymatic activity of NOS, and the downstream signaling pathways. This document also includes relevant quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows to support further research and drug development.

Introduction

L-Arginine is a critical component in numerous physiological pathways, most notably as the endogenous substrate for the synthesis of nitric oxide (NO), a key signaling molecule. The bioavailability of L-arginine can be a rate-limiting factor for NO production in certain pathological conditions. This compound, an esterified form of L-arginine, has been developed to enhance the cellular uptake of L-arginine. The ester moiety increases the lipophilicity of the molecule, facilitating its passage across cell membranes. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to yield L-arginine and methanol. This strategy effectively increases the intracellular concentration of L-arginine, thereby promoting NO synthesis. This guide will dissect the molecular mechanisms underpinning the action of this compound, from its cellular uptake and conversion to its ultimate effects on downstream signaling cascades.

Core Mechanism of Action

The primary mechanism of action of this compound can be delineated into three main stages:

-

Cellular Uptake and Hydrolysis: As a more lipophilic compound than L-arginine, L-Arginine methyl ester is believed to more readily cross cellular membranes. Following its entry into the cell, it is enzymatically cleaved by non-specific esterases to release L-arginine.

-

Nitric Oxide Synthesis: The liberated L-arginine becomes available as a substrate for nitric oxide synthase (NOS). NOS enzymes, a family of three isoforms (nNOS, eNOS, and iNOS), catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline.

-

Downstream Signaling: The newly synthesized NO, a highly diffusible gas, readily traverses cellular membranes to act on neighboring cells. Its primary target is soluble guanylate cyclase (sGC). The binding of NO to the heme moiety of sGC activates the enzyme, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, in turn, activate cGMP-dependent protein kinase (PKG), which phosphorylates a variety of downstream targets, leading to a cellular response.

Quantitative Data

While specific kinetic data for the hydrolysis of L-Arginine methyl ester is not extensively reported, data from related arginine esters can provide an approximation of its biochemical behavior. It is important to note that these values are for different, though structurally similar, compounds and should be interpreted with caution.

| Parameter | Value | Compound | Conditions | Source |

| Hydrolysis Half-life | 207 ± 1.7 min | Nω-nitro-L-arginine methyl ester (L-NAME) | Human plasma | [1] |

| 29 ± 2.2 min | Nω-nitro-L-arginine methyl ester (L-NAME) | Whole blood | [1] | |

| 365 ± 11.2 min | Nω-nitro-L-arginine methyl ester (L-NAME) | Buffer (pH 7.4) | [1] | |

| NOS Inhibition (as a proxy for substrate interaction) | IC50 = 70 µM | Nω-nitro-L-arginine methyl ester (L-NAME) | Purified brain NOS | [1] |

| L-Arginine Transport (Km) | 4.4 ± 0.5 µM | L-arginine | Cultured chick retinal cells (high-affinity) | [2] |

| ~100 - 519 µM | L-arginine | Various cell types (System y+) | [3] |

Signaling Pathways and Experimental Workflows

L-Arginine Methyl Ester Signaling Pathway

The central signaling pathway initiated by this compound is the L-arginine/NO/cGMP pathway. The following diagram illustrates this cascade.

References

- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saturation of a shared mechanism which transports L-arginine and L-lysine into the brain of the living rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biochemical Properties of L-Arginine Methyl Ester Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arginine (B1665763) methyl ester dihydrochloride (B599025) is a synthetic derivative of the semi-essential amino acid L-arginine. The esterification of the carboxylic acid group to a methyl ester enhances its lipophilicity and cell permeability compared to its parent compound, L-arginine. This modification makes it a valuable tool in biomedical research, particularly in studies involving the nitric oxide (NO) signaling pathway. As a substrate for nitric oxide synthase (NOS), L-Arginine methyl ester dihydrochloride serves as a pro-drug for L-arginine, effectively delivering the substrate for NO production within cellular environments. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its physicochemical characteristics, biological functions, and key experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its appropriate handling, formulation, and application in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | References |

| Molecular Formula | C₇H₁₆N₄O₂·2HCl | [1][2][3][] |

| Molecular Weight | 261.15 g/mol | [1][3][] |

| CAS Number | 26340-89-6 | [1][2][3][] |

| Appearance | White to off-white powder or crystalline powder | [2] |

| Melting Point | ~190 °C (decomposition) | [3][5] |

| pKa (estimated for L-arginine) | pK₁ (α-carboxyl) ≈ 2.17, pK₂ (α-amino) ≈ 9.04, pK₃ (guanidinium) ≈ 12.48 | [1] |

| Solubility | Soluble in water. The related compound L-arginine hydrochloride is easily soluble in hot water and soluble in cold water.[6] | |

| Storage Conditions | Store at 2-8°C | [][7] |

Biological Activity and Signaling Pathways

The primary biological significance of this compound lies in its role as a precursor for nitric oxide (NO) synthesis.[8] Once it permeates the cell membrane, it is hydrolyzed by intracellular esterases to release L-arginine. L-arginine is then available as a substrate for nitric oxide synthase (NOS) to produce NO and L-citrulline.[2][9]

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[10] The enhanced cell permeability of the methyl ester form allows for more efficient delivery of L-arginine into cells compared to administering L-arginine itself, which relies on cationic amino acid transporters.[2]

Nitric Oxide Signaling Pathway

The enzymatic conversion of L-arginine to nitric oxide by nitric oxide synthase (NOS) is a key regulatory step in many cellular processes. The diagram below illustrates the central role of this compound in initiating this pathway.

Caption: Nitric Oxide Signaling Pathway initiated by L-Arginine Methyl Ester.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining reliable scientific data. This section outlines key methodologies involving this compound.

Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This assay measures the activity of NOS by quantifying the amount of nitric oxide produced, which is detected as its stable breakdown products, nitrite (B80452) and nitrate (B79036).[11][12]

Materials:

-

This compound

-

NOS Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

NADPH

-

Calmodulin

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

FAD and FMN

-

Cell or tissue lysate containing NOS

-

Griess Reagent (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrate Reductase (for total NO measurement)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in cold NOS Assay Buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration of the lysate.[11]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, NADPH, Calmodulin, BH4, FAD, FMN, and the cell/tissue lysate.

-

Initiation of Reaction: Add this compound (substrate) to the reaction mixture to initiate the reaction. For negative controls, omit the substrate or add a NOS inhibitor (e.g., L-NAME).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Nitrate to Nitrite Conversion (Optional but Recommended): To measure total NO production, add Nitrate Reductase and its cofactors to the wells and incubate to convert nitrate to nitrite.[12]

-

Colorimetric Detection: Add Griess Reagent 1 followed by Griess Reagent 2 to each well. A purple/magenta color will develop.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. Calculate the NOS activity as the rate of NO production per unit of protein per unit of time.

Caption: Workflow for a colorimetric Nitric Oxide Synthase (NOS) activity assay.

Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of compounds. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[5][13][14][15]

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

This compound

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a well-formed barrier.[14]

-

Permeability Experiment (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.

-

Add fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

Aortic Ring Vasodilation Assay

This ex vivo assay assesses the vasodilatory effect of compounds on isolated blood vessel segments.

Materials:

-

Rodent (e.g., rat or mouse) aorta

-

Krebs-Henseleit buffer

-

Phenylephrine or other vasoconstrictor

-

This compound

-

Organ bath system with force transducers

Procedure:

-

Aortic Ring Preparation: Isolate the thoracic aorta from a euthanized animal and place it in ice-cold Krebs-Henseleit buffer. Carefully clean the aorta of surrounding connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the aortic rings in an organ bath containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at 37°C. Attach one end of the ring to a fixed hook and the other to a force transducer.

-

Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for about 60-90 minutes, with buffer changes every 15-20 minutes. Induce a submaximal contraction with a vasoconstrictor like phenylephrine.

-

Vasodilation Measurement: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath. Record the changes in tension (relaxation).

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve to determine the potency (EC₅₀) and efficacy of the vasodilation.

Conclusion

This compound is a powerful research tool for investigating the nitric oxide signaling pathway and its diverse physiological roles. Its enhanced cell permeability makes it an effective pro-drug for delivering L-arginine to the intracellular site of nitric oxide synthesis. The experimental protocols detailed in this guide provide a framework for researchers to reliably assess its biochemical and physiological effects. A comprehensive understanding of its properties and appropriate experimental design will continue to facilitate new discoveries in cardiovascular research, neuroscience, and drug development.

References

- 1. L(+)-Arginine | 74-79-3 [chemicalbook.com]

- 2. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 5. enamine.net [enamine.net]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. l-arginine nitric oxide: Topics by Science.gov [science.gov]

- 10. Beneficial effects of L-arginine–nitric oxide-producing pathway in rats treated with alloxan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

An In-depth Technical Guide to the Role of L-Arginine Methyl Ester Dihydrochloride (L-NAME) in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NG-nitro-L-arginine methyl ester (L-NAME) is a synthetic analogue of L-arginine that functions as a non-selective inhibitor of all nitric oxide synthase (NOS) isoforms. Its administration leads to a systemic reduction in nitric oxide (NO) bioavailability, a critical signaling molecule in the cardiovascular system responsible for vasodilation and vascular homeostasis. This property has established L-NAME as an indispensable pharmacological tool in cardiovascular research. It is widely used to induce a robust and reproducible model of experimental hypertension in animals, which closely mimics certain aspects of human essential hypertension.[1][2][3] Furthermore, L-NAME is instrumental in creating models of endothelial dysfunction and investigating the intricate relationship between NO deficiency, oxidative stress, and the pathogenesis of cardiovascular diseases such as atherosclerosis, cardiac hypertrophy, and renal damage.[4][5][6] This guide provides a comprehensive overview of L-NAME's mechanism of action, its core applications in research, detailed experimental protocols, and quantitative data on its physiological effects.

Mechanism of Action

L-NAME exerts its effects by competitively inhibiting the three isoforms of nitric oxide synthase: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). It acts as a prodrug, requiring in vivo hydrolysis by esterases to its active form, NG-nitro-L-arginine (L-NOARG).[7] L-NOARG then competes with the natural substrate, L-arginine, for the active site of the NOS enzyme.

The inhibition of NOS leads to several key downstream effects:

-

Reduced NO Bioavailability: The primary consequence is a sharp decrease in the synthesis of NO, a potent vasodilator.[8][9]

-

Impaired Endothelium-Dependent Vasodilation: The reduction in NO impairs the ability of blood vessels to relax in response to stimuli like acetylcholine (B1216132) or shear stress.[10]

-

Increased Vascular Tone and Blood Pressure: The loss of NO-mediated vasodilation results in increased peripheral vascular resistance, leading to a sustained elevation in systemic blood pressure.[1][11]

-

Oxidative Stress: Chronic NOS inhibition can lead to the "uncoupling" of the eNOS enzyme, causing it to produce superoxide (B77818) radicals (O₂•−) instead of NO. This, coupled with the activation of other pro-oxidant enzymes like NADPH oxidase, significantly increases oxidative stress within the vasculature.[5]

Caption: NO Signaling Pathway and L-NAME Inhibition.

Core Applications in Cardiovascular Research

L-NAME-Induced Hypertension Model

The chronic administration of L-NAME is a gold-standard method for inducing experimental hypertension.[1] This model is characterized by sustained high blood pressure and is frequently used to study the pathophysiology of hypertension and to screen potential anti-hypertensive therapies.

-

Pathophysiology: The model recapitulates several features of human hypertension, including increased peripheral resistance, cardiac hypertrophy as a compensatory response to chronic pressure overload, vascular remodeling, and end-organ damage, particularly in the kidneys.[3][12]

-

Research Utility: It allows for the investigation of signaling pathways involved in blood pressure regulation, the efficacy of new drug candidates, and the long-term consequences of NO deficiency on the cardiovascular system.

Modeling Endothelial Dysfunction

Endothelial dysfunction, characterized by impaired NO bioavailability, is an early and critical event in the development of atherosclerosis and other cardiovascular diseases.[6] L-NAME provides a direct method to induce and study this state.

-

Key Features: L-NAME treatment impairs endothelium-dependent relaxation of blood vessels.[10] In some vascular beds, this can unmask the activity of endothelium-derived constricting factors (EDCFs), further contributing to vascular dysfunction.[13]

-

Research Utility: This model is invaluable for studying the mechanisms that link endothelial health to overall cardiovascular risk and for testing interventions aimed at restoring endothelial function.

Investigating Oxidative Stress

A crucial aspect of L-NAME-induced pathology is the significant increase in oxidative stress.[5] This provides a powerful model to explore the interplay between NO signaling and the generation of reactive oxygen species (ROS).

-

Mechanisms: L-NAME-induced hypertension is associated with increased expression and activity of ROS-producing enzymes, such as the p47phox subunit of NADPH oxidase.[5] The resulting oxidative stress reduces NO availability, promotes inflammation, and contributes directly to vascular and cardiac damage.

-

Research Utility: Researchers use this model to test the efficacy of antioxidants and to dissect the molecular pathways by which oxidative stress drives cardiovascular disease progression.

Caption: Pathophysiological Cascade of Chronic L-NAME Administration.

Quantitative Data on L-NAME Effects

The following tables summarize quantitative data from various studies using L-NAME in rodent models.

Table 1: L-NAME Dosage and Effects on Blood Pressure in Rodent Models

| Animal Model | L-NAME Dose | Duration | Route of Admin. | Key Blood Pressure (BP) Changes | Reference(s) |

| Male Wistar Rats | 40 mg/kg/day | 4-7 weeks | Drinking Water | Significant increase in BP vs. control. | [1] |

| Male Wistar Rats | 40 mg/kg/day | 4 weeks | Oral Gavage (p.o.) | SBP increased from ~123 mmHg to ~167 mmHg. | [3] |

| Male Sprague-Dawley Rats | 40 mg/kg/day | 5 weeks | Drinking Water | Progressive increase in SBP, reaching ~165-180 mmHg. | [5] |

| Male Sprague-Dawley Rats | 40 mg/kg/day | 8 weeks | Oral Gavage (p.o.) | SBP increased by ~23% after 7 weeks. | [14] |

| Male Wistar Rats | 20 mg/kg/day | 4 weeks | Not Specified | SBP increased to 185±5 mmHg vs. 132±4 mmHg in controls. | [15] |

| Male Rats | 50 mg/kg/day | 6 weeks | Not Specified | Resulted in significant hypertension. | [12] |

Table 2: Effects of L-NAME on Various Cardiovascular and Biochemical Parameters

| Parameter | Animal Model | Treatment Details | Observed Change | Reference(s) |

| Heart Rate | Male Sprague-Dawley Rats | 40 mg/kg/day L-NAME for 5 weeks | Significant increase in heart rate. | [5] |

| Male Rats | ~16 mg/kg/day L-NAME for 1 week | Significant decrease in heart rate (bradycardia). | [11] | |

| Male Wistar Rats | 40 mg/kg/day L-NAME for 3 weeks | Significant decrease from 434 to 376 beats/min. | ||

| Cardiac Hypertrophy | Male Wistar Rats | 40 mg/kg/day L-NAME for 4-7 weeks | Significant increase in Left Ventricle Weight / Body Weight ratio. | [1] |

| Plasma Nitrite (NOx) | Male Sprague-Dawley Rats | 40 mg/kg/day L-NAME for 5 weeks | Significantly decreased plasma NOx levels. | [5] |

| Male Wistar Rats | L-NAME treatment | Decreased serum NO concentration. | [16] | |

| Lipid Peroxidation (MDA) | Male Sprague-Dawley Rats | 40 mg/kg/day L-NAME for 5 weeks | Significantly increased plasma MDA levels. | [5] |

| Rats | 40 mg/kg/day L-NAME for 21 days | Increased serum MDA levels. | [2] | |

| Antioxidant Enzymes | Rats | 40 mg/kg/day L-NAME for 21 days | Decreased serum Superoxide Dismutase (SOD) and Catalase (CAT). | [2] |

Detailed Experimental Protocols

Protocol: Induction of Hypertension in Rats with L-NAME

This protocol is a synthesized standard procedure based on multiple cited studies.[1][3][5][14]

-

1. Animals and Acclimatization:

-

Use male Wistar or Sprague-Dawley rats, typically 12 weeks old (200-280g).[1][3][5]

-

House animals in individual or small group cages under standard laboratory conditions (22-25°C, 12h light/dark cycle).[1][3]

-

Provide standard pellet diet and water ad libitum.

-

Allow for an acclimatization period of at least one week before starting the experiment.

-

-

2. Group Allocation and Treatment:

-

Randomly divide animals into a minimum of two groups: Control and L-NAME.

-

Control Group: Receives regular drinking water or vehicle (e.g., distilled water) via oral gavage.

-

L-NAME Group: Receives L-NAME at a dose of 40 mg/kg/day .[1][2][3]

-

Administration: L-NAME is typically dissolved in the drinking water. Daily water consumption should be monitored to adjust the L-NAME concentration and ensure consistent dosing.[1] Alternatively, it can be administered daily via oral gavage.[3][14]

-

Duration: The treatment period is typically 4 to 8 weeks to establish stable hypertension.[1][14]

-

-

3. Blood Pressure Monitoring:

-

4. Terminal Procedures (at end of study):

-

Anesthetize the animals.

-

Invasive blood pressure can be measured via carotid artery cannulation for a final, precise reading.[3]

-

Collect blood samples via cardiac puncture for biochemical analysis (e.g., NOx, MDA, SOD).

-

Euthanize the animal and perfuse organs with saline.

-

Harvest tissues of interest (heart, aorta, kidneys).

-

Weigh the whole heart and the left ventricle to calculate the left ventricular weight to body weight ratio (LVW/BW) as an index of cardiac hypertrophy.[1]

-

References

- 1. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction [frontiersin.org]

- 7. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Chronic nitric oxide inhibition with L-NAME: effects on autonomic control of the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Regression of L-NAME-induced hypertension: the role of nitric oxide and endothelium-derived constricting factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]

- 15. Blood pressure variability in established L-NAME hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of L-arginine and L-NAME on myocardial capillary density in normal rats - PMC [pmc.ncbi.nlm.nih.gov]

Stability of L-Arginine Methyl Ester Dihydrochloride in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of L-Arginine methyl ester dihydrochloride (B599025) in solution. Understanding the stability profile of this compound is critical for its application in research and pharmaceutical development, ensuring accurate experimental outcomes and the development of robust formulations. This document details the primary degradation pathways, presents relevant stability data, and provides detailed experimental protocols for stability assessment.

Core Concepts: Understanding the Stability of L-Arginine Methyl Ester Dihydrochloride

This compound is a derivative of the amino acid L-Arginine, where the carboxyl group is esterified with a methyl group. While generally considered to have good solubility and stability, its ester linkage is susceptible to hydrolysis, particularly in aqueous solutions.[1] The stability of this compound is influenced by several factors, including pH, temperature, and the presence of enzymatic or chemical catalysts.

The primary degradation product of L-Arginine methyl ester is L-Arginine and methanol, formed through the hydrolysis of the ester bond. The stability of the resulting L-Arginine is also a consideration, as it can be influenced by factors such as pH and oxidative stress.[2]

Degradation Pathways

The principal non-enzymatic degradation pathway for L-Arginine methyl ester in solution is hydrolysis. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is typically a faster process than acid-catalyzed hydrolysis.

While hydrolysis of the ester is the main concern, the degradation of the resulting L-Arginine molecule should also be considered, especially under harsh conditions. Potential degradation pathways for L-Arginine include:

-

Hydrolysis of the Guanidinium Group: This is generally a slow process but can lead to the formation of ornithine and urea.[2]

-

Oxidation: The L-Arginine molecule can be susceptible to oxidation, particularly in the presence of oxidizing agents.[2]

-

Racemization: Interconversion between the L- and D-isomers can occur, accelerated by elevated temperatures and alkaline pH.[2]

The following diagram illustrates the primary degradation pathway of this compound.

Caption: Primary hydrolysis of L-Arginine methyl ester.

Quantitative Stability Data

One study reported that L-NAME is hydrolyzed to NG-nitro-L-arginine with a half-life of 365 ± 11.2 minutes in a pH 7.4 buffer.[3] The degradation follows a uni-unimolecular two-step consecutive reaction model, where the ester is first hydrolyzed, and then the resulting nitro-arginine can undergo further degradation.[4] The reaction rate constants for the hydrolysis of L-NAME were found to be significantly influenced by the biological matrix, being faster in plasma and whole blood compared to a simple buffer.[3][4]

It is important to note that the nitro group in L-NAME can influence the electronic properties of the molecule and, therefore, the rate of hydrolysis. However, the data for L-NAME serves as a useful proxy to illustrate the susceptibility of the methyl ester linkage in arginine derivatives to hydrolysis under physiological conditions.

Table 1: Stability Data for NG-nitro-L-arginine methyl ester (L-NAME) in Various Media

| Medium | Reaction Rate Constant (k) for L-NAME degradation (h⁻¹) | Half-life (t½) of L-NAME (min) | Reference |

| Amniotic Fluid | 0.032 | - | [4] |

| Plasma | 0.029 | 207 ± 1.7 | [3][4] |

| Uncentrifuged Umbilical Vein Blood | 0.80 | 29 ± 2.2 | [3][4] |

| Buffer (pH 7.4) | - | 365 ± 11.2 | [3] |

Note: The reaction rate constants and half-lives are for the degradation of the NG-nitro analog and should be considered as an estimation for the stability of this compound.

Experimental Protocols

To accurately assess the stability of this compound in solution, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Proposed Stability-Indicating HPLC Method

This proposed method is based on established HPLC methods for L-Arginine and related compounds and is designed to separate L-Arginine methyl ester from its primary degradant, L-Arginine.[5][6][7]

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of aqueous buffer and organic solvent. A good starting point is a phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) (e.g., 92:8 v/v).[7] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm[7] |

| Column Temperature | Ambient or controlled at 25 °C |

| Injection Volume | 20 µL |

| Diluent | Mobile phase or a suitable buffer |

Method Validation: The proposed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The key aspect of validation for a stability-indicating method is demonstrating specificity, which is the ability of the method to unequivocally assess the analyte in the presence of its degradation products. This is typically achieved through forced degradation studies.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[8]

Objective: To generate potential degradation products of this compound under various stress conditions and to demonstrate the specificity of the analytical method.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Subject the stock solution to the following stress conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Heat the stock solution at 60 °C for a specified period (e.g., 24, 48, 72 hours).

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

-

-

Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.

-

Evaluate the results: Assess the formation of degradation products and the decrease in the concentration of the parent compound. The peak purity of the L-Arginine methyl ester peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Summary and Recommendations

The primary stability concern for this compound in solution is the hydrolysis of the methyl ester to form L-Arginine. The rate of this hydrolysis is expected to be dependent on pH and temperature, with increased degradation under alkaline conditions.

For researchers and formulation scientists working with this compound, the following recommendations are provided:

-

pH Control: Maintain solutions at a neutral to slightly acidic pH to minimize hydrolysis. The use of a suitable buffer system is highly recommended.

-

Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation.

-

Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for experiments to ensure the integrity of the compound.

-

Stability-Indicating Method: For quantitative studies or formulation development, it is crucial to develop and validate a stability-indicating analytical method, such as the proposed HPLC method, to accurately measure the concentration of L-Arginine methyl ester and its degradation products.

-

Forced Degradation: Conduct forced degradation studies to understand the degradation profile of the molecule under various stress conditions and to ensure the specificity of the analytical method.

By following these guidelines, researchers and drug development professionals can ensure the accurate and effective use of this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of the degradation of NG-nitro-L-arginine and its methyl ester in human umbilical vein blood and amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 6. jocpr.com [jocpr.com]

- 7. ijirt.org [ijirt.org]

- 8. ijrpp.com [ijrpp.com]

L-Arginine Methyl Ester Dihydrochloride for Neuroprotection Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Arginine methyl ester dihydrochloride (B599025), commonly known as L-NAME, a non-selective nitric oxide synthase (NOS) inhibitor, and its application in neuroprotection research. This document synthesizes key findings on its mechanism of action, experimental protocols for its use in established models of neurological damage, and quantitative data from various studies.

Core Concepts: L-NAME as a Neuroprotective Agent

L-Arginine methyl ester dihydrochloride (L-NAME) is a cell-permeable analog of L-arginine that acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] In the context of neurodegeneration, the overactivation of NOS, particularly nNOS, is a critical event. This leads to excessive production of nitric oxide (NO), a highly reactive signaling molecule. While NO plays essential physiological roles in the central nervous system (CNS), its overproduction contributes to neuronal damage through mechanisms such as excitotoxicity, oxidative stress, and inflammation.[2][3]

L-NAME's neuroprotective effects are primarily attributed to its ability to attenuate the detrimental consequences of excessive NO production in pathological conditions. By inhibiting NOS, L-NAME helps to mitigate the downstream effects of NO, including the formation of the highly damaging oxidant peroxynitrite (ONOO-), and modulate inflammatory pathways.[4][5]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of L-NAME have been quantified in various preclinical models of neurological disorders, most notably in cerebral ischemia (stroke) and excitotoxicity models. The following tables summarize key quantitative findings from selected studies.

| Model | Animal | L-NAME Dose | Administration Route | Key Outcome Measure | Result | Significance | Reference |

| Transient Focal Cerebral Ischemia | Rat | 1 and 3 mg/kg | Intraperitoneal | Cortical Infarct Volume | 26% and 21% reduction, respectively | p < 0.01 and p < 0.05 | [6] |

| Transient Focal Cerebral Ischemia | Rat Pup | 3 mg/kg | Intraperitoneal | Infarct Volume | 55% reduction | p < 0.01 | [7] |

| Permanent Focal Cerebral Ischemia | Rat | 10 mg/kg | Intraperitoneal | Malondialdehyde (MDA) Levels | Significant decrease | Not specified | [4] |

| Permanent Focal Cerebral Ischemia | Rat | 10 mg/kg | Intraperitoneal | Conjugated Diene Levels | Significant decrease | Not specified | [4] |

| NMDA-induced Retinal Neurotoxicity | Rat | - | Intravitreal | Retinal Degeneration | Prevention of NMDA-induced damage | Not specified | [8] |

| Biochemical Marker | Model | Animal | L-NAME Treatment | Control Group (Mean ± SD/SEM) | L-NAME Group (Mean ± SD/SEM) | Significance | Reference |

| Infarct Volume (mm³) | Transient MCAO | Rat Pup | 3 mg/kg, i.p. | 180 ± 29 | 77 ± 19 | p < 0.01 | [7] |

| Cortical Infarct Volume (% reduction) | Transient Focal Ischemia | Rat | 1 mg/kg, i.p. | - | 26% reduction | p < 0.01 | [6] |

| Cortical Infarct Volume (% reduction) | Transient Focal Ischemia | Rat | 3 mg/kg, i.p. | - | 21% reduction | p < 0.05 | [6] |

Signaling Pathways in L-NAME Mediated Neuroprotection

L-NAME exerts its neuroprotective effects by intervening in key signaling cascades that are activated during neuronal injury. The primary mechanism is the inhibition of nitric oxide synthase, which has significant downstream consequences.

Inhibition of Excitotoxic Cascade

Glutamate-mediated excitotoxicity is a major contributor to neuronal death in conditions like stroke and traumatic brain injury. Overactivation of NMDA receptors leads to a massive influx of calcium (Ca2+), which in turn activates nNOS. The resulting excess NO contributes to neuronal damage. L-NAME breaks this cycle by inhibiting nNOS.

Attenuation of Oxidative and Nitrosative Stress

Excess NO produced during neuronal injury can react with superoxide (B77818) radicals (O2•−) to form peroxynitrite (ONOO−), a potent and highly destructive oxidant. Peroxynitrite damages cellular components, including lipids, proteins, and DNA, leading to cell death. By reducing NO levels, L-NAME indirectly decreases the formation of peroxynitrite and mitigates oxidative and nitrosative stress.

Modulation of Inflammatory Pathways

Neuroinflammation is a key component of secondary injury in many neurodegenerative conditions. Microglia, the resident immune cells of the brain, become activated and release pro-inflammatory cytokines such as TNF-α. The signaling cascades initiated by these cytokines, often involving transcription factors like NF-κB, can exacerbate neuronal damage. While the precise interplay is complex, evidence suggests that NO can modulate these inflammatory responses. By inhibiting NO production, L-NAME can influence these pathways, contributing to its neuroprotective profile.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in L-NAME neuroprotection studies.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

4-0 nylon monofilament suture with a rounded tip

-

Surgical microscope

-

Micro-scissors, forceps, and vessel clips

-

L-NAME solution (dissolved in sterile saline)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgery.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Make a small incision in the CCA and insert the nylon monofilament.

-

Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

For transient MCAO, withdraw the filament after a specified period (e.g., 60-120 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

Administer L-NAME (e.g., 1-10 mg/kg) via intraperitoneal (i.p.) injection at a designated time point (e.g., before or after occlusion).

-

After the desired survival period (e.g., 24 hours), euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections and stain with TTC to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

In Vivo Model: NMDA-Induced Retinal Excitotoxicity

This model is used to study the mechanisms of glutamate-induced neuronal death in the retina.

Materials:

-

Adult rats (e.g., Sprague-Dawley)

-

Anesthesia

-

Microsyringe (e.g., Hamilton syringe)

-

NMDA solution

-

L-NAME solution

-

Paraformaldehyde for fixation

-

Histological processing reagents (e.g., hematoxylin (B73222) and eosin)

Procedure:

-

Anesthetize the animal.

-

Make an intravitreal injection of NMDA into one eye. The contralateral eye can serve as a control.

-

L-NAME can be co-injected with NMDA or administered systemically.

-

After a set period (e.g., 7 days), euthanize the animal and enucleate the eyes.

-

Fix the eyes in paraformaldehyde and process for histology.

-

Stain retinal sections (e.g., with H&E) and examine for neuronal loss in the ganglion cell layer and inner nuclear layer.

-

Quantify cell loss by counting cells in defined regions of the retina.

Biochemical Assay: Measurement of Malondialdehyde (MDA)

MDA is a marker of lipid peroxidation and is used to assess oxidative stress.

Materials:

-

Brain tissue homogenate

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

Spectrophotometer

Procedure:

-

Homogenize brain tissue in a suitable buffer on ice.

-

Precipitate proteins in the homogenate with TCA.

-

Centrifuge to pellet the precipitated protein.

-

Add TBA reagent to the supernatant and heat (e.g., in a boiling water bath for 15-60 minutes).

-

Cool the samples and measure the absorbance of the resulting pink-colored product at approximately 532 nm.

-

Calculate the MDA concentration based on a standard curve.

Biochemical Assay: Measurement of Nitric Oxide (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite (B80452).

Materials:

-

Brain tissue homogenate or other biological fluid

-

Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Spectrophotometer

Procedure:

-

Prepare the sample (e.g., deproteinize brain homogenate).

-

Add Griess reagent to the sample.

-

Incubate at room temperature for a specified time (e.g., 10-30 minutes) to allow for the colorimetric reaction to occur.

-

Measure the absorbance at approximately 540 nm.

-

Determine the nitrite concentration from a standard curve.

Conclusion

This compound (L-NAME) is a valuable pharmacological tool for investigating the role of nitric oxide in neurodegenerative processes. Its ability to inhibit NOS and consequently reduce excitotoxicity, oxidative stress, and neuroinflammation has been demonstrated in numerous preclinical studies. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at exploring new neuroprotective strategies. Further research into isoform-specific NOS inhibitors may offer more targeted therapeutic approaches with potentially fewer side effects.

References

- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 2. Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Blockade of neuronal nitric oxide synthase protects against excitotoxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Dose- and time-dependence of L-NAME neuroprotection in transient focal cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-NAME reduces infarct volume in a filament model of transient middle cerebral artery occlusion in the rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

exploring the enzymatic conversion of L-Arginine methyl ester dihydrochloride

An In-Depth Technical Guide to the Enzymatic Conversion of L-Arginine Methyl Ester Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arginine methyl ester dihydrochloride is a derivative of the semi-essential amino acid L-arginine. It is frequently utilized in biomedical research and pharmaceutical development as a precursor to L-arginine or as a research tool to study arginine-dependent pathways.[1] The esterification of the carboxyl group enhances its solubility and stability, making it a versatile compound for various formulations.[1] The biological activity of L-arginine methyl ester is contingent upon its enzymatic conversion back to L-arginine. This conversion, a simple hydrolysis reaction, is catalyzed by a class of ubiquitous enzymes known as esterases. Understanding the kinetics, mechanisms, and downstream effects of this conversion is critical for its application in research and drug development, particularly in fields concerning nitric oxide signaling, cardiovascular health, and immunology.[1][2]

The Enzymatic Hydrolysis Reaction

The core conversion is the hydrolysis of the methyl ester bond to yield L-arginine and methanol. This reaction is catalyzed by various hydrolases, particularly carboxylesterases and proteases that exhibit esterase activity, such as trypsin.[3][4] The widespread presence of these enzymes in plasma and tissues ensures the rapid bioactivation of L-arginine methyl ester in vivo.[5][6]

The well-studied hydrolysis of N(G)-nitro-L-arginine methyl ester (L-NAME) into the active nitric oxide synthase (NOS) inhibitor N(G)-nitro-L-arginine (L-NOARG) serves as an excellent proxy for this process. Studies show L-NAME is effectively a prodrug that is bioactivated by esterases present in blood and vascular tissue.[5]

Caption: General reaction scheme for the enzymatic hydrolysis of L-Arginine Methyl Ester.

Quantitative Data: Reaction Kinetics

Precise kinetic parameters for the hydrolysis of L-arginine methyl ester by a specific, purified enzyme are not extensively documented in publicly accessible literature. However, the kinetics of closely related substrates with enzymes like trypsin provide valuable insight into the reaction's efficiency. Furthermore, degradation studies of the analog L-NAME in biological fluids offer a practical measure of conversion rates.

Table 1: Kinetic Parameters for Hydrolysis of L-Arginine Ester Analogs by Serine Proteases

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat / K_m (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Trypsin (mutant) | Tos-GPK-AMC* | 100 | 25 | 2.5 x 10⁵ | [7] |

| Trypsin (mutant) | Tos-GPR-AMC** | 50 | 167 | 3.3 x 10⁶ |[7] |

*Tos-GPK-AMC: Tosyl-Gly-Pro-Lys-7-amino-4-methylcoumarin **Tos-GPR-AMC: Tosyl-Gly-Pro-Arg-7-amino-4-methylcoumarin

Table 2: Hydrolysis Half-Life of L-NAME (An Analog of L-Arginine Methyl Ester)

| Biological Medium | Half-Life (t½) in minutes | Conditions | Source |

|---|---|---|---|

| Buffer (pH 7.4) | 365 ± 11.2 | 37°C | [5] |

| Human Plasma | 207 ± 1.7 | 37°C | [5] |

| Whole Blood | 29 ± 2.2 | 37°C | [5] |

| Sheep Plasma | ~250 | 37°C |[8] |

Biological Significance: Downstream Signaling Pathways

Upon conversion, the liberated L-arginine becomes a substrate for several critical metabolic and signaling pathways. The availability of L-arginine can be a rate-limiting factor in these processes, making the enzymatic conversion of its methyl ester a key activation step.

Nitric Oxide (NO) Synthesis Pathway

L-arginine is the sole substrate for nitric oxide synthases (NOS), which produce nitric oxide (NO), a crucial signaling molecule in vasodilation, neurotransmission, and immune response.

Caption: L-Arginine as a substrate for Nitric Oxide (NO) synthesis and downstream signaling.

mTOR Signaling Pathway

L-arginine can directly activate the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth, proliferation, and protein synthesis. This activation is crucial in cellular responses to nutrient availability.

Caption: Activation of the mTORC1 signaling pathway by L-Arginine.

Experimental Protocols

Protocol: Spectrophotometric Assay for Arginine Esterase Activity

This protocol is adapted from standard esterase assays and measures the hydrolysis of an arginine ester analog that produces a chromogenic product. For L-arginine methyl ester itself, a coupled assay or a pH-stat titration method would be required.

Objective: To determine the rate of enzymatic hydrolysis of a model arginine ester substrate.

Materials:

-

Enzyme source (e.g., purified trypsin, cell lysate, plasma sample)

-

Substrate: Nα-Tosyl-L-arginine methyl ester (TAME) or Nα-Benzoyl-L-Arginine Ethyl Ester (BAEE)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 10 mM CaCl₂

-

UV/Vis Spectrophotometer, thermostatted at 25°C

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of TAME in deionized water.

-

Prepare the Assay Buffer and adjust the pH to 8.2 at 25°C.

-

Prepare the enzyme solution by diluting the enzyme source in cold 1 mM HCl to achieve a concentration that gives a linear rate of change in absorbance over 3-5 minutes.

-

-

Assay Execution:

-

Set the spectrophotometer to read absorbance at 247 nm and equilibrate to 25°C.[9]

-

In a quartz cuvette, add 2.9 mL of Assay Buffer and 0.1 mL of the 10 mM TAME stock solution. Mix by inversion.

-

Place the cuvette in the spectrophotometer and monitor the baseline absorbance for 2-3 minutes to ensure temperature equilibration and measure any non-enzymatic substrate hydrolysis (blank rate).[9]

-

Initiate the reaction by adding 20 µL of the diluted enzyme solution.

-

Immediately mix by inversion and start recording the absorbance at 247 nm every 15 seconds for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₂₄₇/min) from the linear portion of the curve.

-

Subtract the blank rate from the test rate.

-

Calculate enzyme activity using the molar extinction coefficient for the product (for TAME hydrolysis, Δε₂₄₇ = 540 M⁻¹cm⁻¹).

-

One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of TAME per minute at pH 8.2 at 25°C.[9]

-

Caption: Experimental workflow for the spectrophotometric assay of arginine esterase activity.

Protocol: HPLC Method for Quantifying Conversion

Objective: To separate and quantify the substrate (L-arginine methyl ester) and the product (L-arginine) over time. This method is adapted from protocols for separating arginine and its methylated derivatives.[8][10]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100).[11]

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water with 0.1% Trifluoroacetic Acid (TFA) or another ion-pairing agent.

-

Standards: L-arginine and this compound of known concentrations.

-

Reaction samples quenched at various time points (e.g., with acid).

Procedure:

-

Sample Preparation:

-

Perform the enzymatic reaction in a thermostatted vial.

-

At designated time points (t=0, 1, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to an equal volume of 1 M HCl or 10% TFA to precipitate the enzyme.

-

Centrifuge the quenched samples at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Equilibrate the column with the starting mobile phase conditions (e.g., 95% B, 5% A).

-

Inject 10-20 µL of the prepared sample.

-

Run a gradient elution program to separate the more polar L-arginine from the less polar L-arginine methyl ester. A typical gradient might run from 5% to 50% Acetonitrile over 20 minutes.

-

Monitor the elution profile at a low UV wavelength (e.g., 205-210 nm).[11]

-

(Optional, for higher sensitivity): Use a post-column derivatization method (e.g., with ninhydrin) followed by detection at an appropriate wavelength.[8]

-

-

Data Analysis:

-

Generate a standard curve for both L-arginine and L-arginine methyl ester by injecting known concentrations and plotting peak area versus concentration.

-

Identify and integrate the peaks in the chromatograms from the experimental samples based on the retention times of the standards.

-

Use the standard curves to calculate the concentration of substrate remaining and product formed at each time point.

-

Plot concentration versus time to determine the reaction rate.

-

Conclusion

The enzymatic conversion of this compound to L-arginine is a fundamental bioactivation process mediated by esterases. While direct kinetic data for this specific substrate is sparse, analysis of close analogs and related experimental protocols provides a robust framework for its study. The liberated L-arginine plays a pivotal role in critical downstream pathways, including NO production and mTOR signaling. The detailed methodologies presented here offer a guide for researchers to quantify this conversion and explore its profound impact on cellular physiology and its potential in therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of TAMe (p-tosyl-L-arginine methyl ester) esterase activity of bovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Determination of NG-nitro-L-arginine and NG-nitro-L-arginine methyl ester in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]

L-Arginine Methyl Ester Dihydrochloride: A Technical Guide to its Application in Wound Healing Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Arginine, a conditionally essential amino acid, plays a pivotal role in the complex process of wound healing. Its involvement in critical pathways such as nitric oxide synthesis and collagen deposition has made it a subject of extensive research. L-Arginine methyl ester dihydrochloride (B599025), a highly soluble and stable derivative, serves as an efficient prodrug for delivering L-Arginine to the wound site. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and key signaling pathways associated with L-Arginine methyl ester dihydrochloride in wound healing research. Detailed experimental protocols for in vitro and in vivo studies are presented, alongside a comprehensive summary of quantitative data from relevant literature. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.

Introduction: The Role of L-Arginine in Wound Healing

The process of wound healing is a dynamic and intricate biological cascade involving inflammation, proliferation, and remodeling phases. L-Arginine is a crucial substrate for two key enzymes that are central to this process: nitric oxide synthase (NOS) and arginase.[1]

-

Nitric Oxide Synthase (NOS): NOS metabolizes L-Arginine to produce nitric oxide (NO), a potent signaling molecule with diverse functions in wound healing. NO exhibits vasodilatory effects, enhancing blood flow and oxygen delivery to the wound bed. It also modulates inflammation, angiogenesis, and collagen deposition.[2]

-

Arginase: Arginase converts L-Arginine to ornithine and urea (B33335). Ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation, and proline, a critical component of collagen.[3]

This compound offers a stable and highly soluble means of administering L-Arginine, making it a valuable tool for research and potential therapeutic applications.[4] Its ester form is anticipated to be hydrolyzed in vivo, releasing L-Arginine to exert its biological effects.

Mechanisms of Action in Wound Healing

The therapeutic effects of this compound in wound healing are mediated through the actions of its active form, L-Arginine, on various cellular and molecular processes.

Enhancement of Nitric Oxide (NO) Production

By serving as a substrate for NOS, L-Arginine supplementation can increase the local production of NO at the wound site. This elevated NO level contributes to:

-

Improved Blood Flow: Vasodilation of blood vessels leads to increased perfusion, delivering essential nutrients and oxygen required for tissue repair.[2]

-

Angiogenesis: NO promotes the formation of new blood vessels, a critical step in the formation of granulation tissue.

-

Modulation of Inflammation: NO can have both pro- and anti-inflammatory effects, helping to regulate the inflammatory response in the wound.

Promotion of Collagen Synthesis

L-Arginine is a precursor for proline, an amino acid that constitutes a significant portion of collagen, the primary structural protein in the extracellular matrix of the skin.[1] Increased L-Arginine availability can therefore lead to:

-

Increased Collagen Deposition: Enhanced synthesis of collagen fibers strengthens the wound and facilitates tissue remodeling.[5][6]

-

Improved Wound Tensile Strength: A higher density of organized collagen fibers contributes to greater wound breaking strength.[5]

Stimulation of Cell Proliferation and Migration

L-Arginine has been shown to stimulate the proliferation and migration of key cell types involved in wound healing, including:

-

Fibroblasts: These cells are responsible for synthesizing collagen and other extracellular matrix components. L-Arginine promotes fibroblast proliferation through the GPRC6A-ERK1/2 and PI3K/Akt signaling pathways.[7][8]

-

Keratinocytes: These cells are crucial for re-epithelialization, the process of covering the wound surface with new epidermis.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies investigating the effects of L-Arginine supplementation on wound healing parameters. It is important to note that these studies primarily used L-Arginine, and the results are extrapolated to this compound based on its function as a prodrug.